(2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 4-methylphenyl group and a thiophen-2-yl group attached to a propenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of (2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)propan-1-ol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology:
Antimicrobial Activity: Studies have shown that chalcones, including (2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, exhibit antimicrobial properties against various bacterial and fungal strains.
Antioxidant Activity: The compound has been investigated for its potential antioxidant properties, which can help in reducing oxidative stress in biological systems.
Medicine:
Anti-inflammatory: Research indicates that chalcones may have anti-inflammatory effects, making them potential candidates for the development of anti-inflammatory drugs.
Anticancer: Some studies suggest that chalcones can inhibit the growth of cancer cells, providing a basis for further investigation into their use in cancer therapy.
Industry:
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. The antioxidant activity is due to its capacity to scavenge free radicals and inhibit oxidative processes. In anti-inflammatory and anticancer applications, the compound may modulate signaling pathways and inhibit enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
- (2E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- (2E)-3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- (2E)-3-(4-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Comparison:
- (2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the 4-methyl group, which can influence its reactivity and biological activity compared to other similar compounds with different substituents on the phenyl ring.
- The methoxy derivative may exhibit different electronic properties and reactivity due to the electron-donating nature of the methoxy group.
- The chloro and nitro derivatives may have enhanced electrophilic properties due to the electron-withdrawing nature of the chloro and nitro groups, respectively.
This comprehensive overview highlights the significance of this compound in various fields of research and industry
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-11-4-6-12(7-5-11)8-9-13(15)14-3-2-10-16-14/h2-10H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDGBNNVZGEXLH-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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